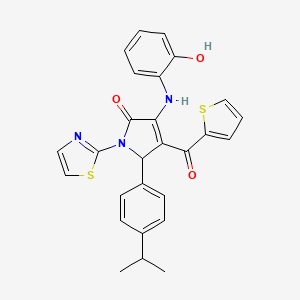![molecular formula C27H26N4O4S3 B11040077 8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11040077.png)
8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the spiro structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The uniqueness of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE lies in its spiro structure, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C27H26N4O4S3 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
6'-methoxy-3-(4-methoxyphenyl)-11',11'-dimethyl-9'-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C27H26N4O4S3/c1-15-28-29-25(38-15)36-13-16-12-26(2,3)31-23-20(16)10-19(35-5)11-21(23)27(24(31)33)30(22(32)14-37-27)17-6-8-18(34-4)9-7-17/h6-12H,13-14H2,1-5H3 |
InChI Key |
QBMVFXNLUOUNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(N3C4=C2C=C(C=C4C5(C3=O)N(C(=O)CS5)C6=CC=C(C=C6)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxamide](/img/structure/B11040001.png)
![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11040005.png)
![1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040006.png)
![3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11040021.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-propylpentanamide](/img/structure/B11040027.png)
![Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11040043.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040049.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11040050.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11040057.png)
![3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040058.png)
![6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040061.png)
![1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11040064.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)
